O-phospho-L-serine

Catalog No.
S773493
CAS No.
407-41-0
M.F
C3H8NO6P
M. Wt
185.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-phospho-L-serine

CAS Number

407-41-0

Product Name

O-phospho-L-serine

IUPAC Name

(2S)-2-amino-3-phosphonooxypropanoic acid

Molecular Formula

C3H8NO6P

Molecular Weight

185.07 g/mol

InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1

InChI Key

BZQFBWGGLXLEPQ-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)OP(=O)(O)O

Solubility

71 mg/mL

Synonyms

plasmenylserine

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)OP(=O)(O)O

Cell Signaling

Phosphoserine is a crucial component in cell signaling pathways. Phosphorylation, the addition of a phosphate group, is a common cellular modification that activates or deactivates proteins. When a protein is phosphorylated on a serine residue (the amino acid unit in phosphoserine), it can trigger a cascade of events within the cell, influencing processes like growth, differentiation, and metabolism [Source: National Institutes of Health (.gov) on Protein phosphorylation, ]. Researchers are investigating the role of phosphoserine in specific signaling pathways to understand how cells communicate and respond to their environment.

Protein Structure and Function

The presence of phosphate groups on serine residues can influence the folding and stability of proteins. This, in turn, affects their function within the cell. Scientists are studying how phosphoserine modifications impact protein structure and function in various biological contexts [Source: Journal of Biological Chemistry paper on Phosphorylation of Serine Residues in Proteins, ]. This knowledge can provide insights into protein-related diseases and potentially lead to the development of new therapeutic strategies.

Enzyme Regulation

Phosphoserine can be a target for enzymes called phosphatases, which remove phosphate groups from proteins. This process can regulate the activity of enzymes and other proteins. Researchers are investigating the role of phosphoserine phosphatases in various cellular processes, including metabolism and cell cycle control [Source: Science paper on Regulation of phosphoserine phosphatase by pho regulon phosphoglucose isomerase, ]. Understanding these regulatory mechanisms can provide valuable information for drug development and the treatment of diseases associated with abnormal enzyme activity.

O-phospho-L-serine is a phosphorylated derivative of the amino acid L-serine, characterized by the presence of a phosphate group attached to the hydroxyl moiety of the serine side chain. Its molecular formula is C₃H₈N₁O₆P, and it serves as a significant metabolite in various biological processes. O-phospho-L-serine plays a crucial role in cellular metabolism, particularly in the synthesis of other biomolecules such as phospholipids and neurotransmitters. It is also involved in signaling pathways and acts as a precursor for the synthesis of D-serine, an important neuromodulator in the brain .

Phosphorylation of serine residues within proteins acts as a molecular switch, altering protein function, localization, and interactions with other molecules []. The addition of the negatively charged phosphate group can create new binding sites for other proteins or change the protein's conformation, impacting its activity. This intricate mechanism allows for the precise control of various cellular processes, including:

  • Cell signaling: Phosphorylation is a core mechanism for transmitting signals within cells. Specific kinases phosphorylate proteins in response to external stimuli, initiating a cascade of events that regulate cellular responses.
  • Enzyme activity: Phosphorylation can activate or deactivate enzymes, depending on the specific protein and cellular context [].
  • Protein-protein interactions: The altered structure of phosphorylated proteins can influence how they interact with other molecules, affecting protein complex formation and cellular organization.
. One notable reaction involves its conversion to L-cysteine through a sulfhydrylation process catalyzed by specific enzymes. This reaction is particularly relevant in hyperthermophilic organisms, where O-phospho-L-serine acts as an intermediate in the biosynthesis of L-cysteine . Additionally, O-phospho-L-serine can undergo hydrolysis to regenerate L-serine, which can then participate in various metabolic pathways .

O-phospho-L-serine exhibits significant biological activity, particularly in the central nervous system. It functions as an inhibitor of glutamate synthase, which is essential for neurotransmitter synthesis and regulation . Moreover, O-phospho-L-serine is involved in the modulation of synaptic transmission through its conversion to D-serine, which activates N-methyl-D-aspartate receptors, playing a pivotal role in synaptic plasticity and memory formation . The presence of O-phospho-L-serine is also linked to various neurological conditions, highlighting its importance in brain health .

The synthesis of O-phospho-L-serine can occur via several methods:

  • Enzymatic Synthesis: This method utilizes specific enzymes such as phosphoserine aminotransferase and phosphoserine phosphatase, which convert 3-phosphoglycerate into O-phospho-L-serine through a series of enzymatic reactions .
  • Chemical Synthesis: O-phospho-L-serine can also be synthesized chemically by phosphorylating L-serine using reagents like phosphorus oxychloride or phosphoric acid under controlled conditions.

These methods allow for the production of O-phospho-L-serine for research and therapeutic applications.

O-phospho-L-serine has several applications across various fields:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving amino acids and neurotransmitters.
  • Pharmaceutical Development: Due to its role as a neuromodulator precursor, it is being investigated for potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
  • Nutritional Supplements: O-phospho-L-serine is sometimes included in dietary supplements aimed at enhancing cognitive function and memory.

Studies have shown that O-phospho-L-serine interacts with various proteins and enzymes within metabolic pathways. Its interaction with serine racemase is particularly notable, as this enzyme catalyzes the conversion of L-serine to D-serine. This interaction is crucial for maintaining the balance between these two forms of serine, which has implications for neurotransmission and neuroprotection . Furthermore, research indicates that O-phospho-L-serine may influence glycolytic flux, thereby affecting energy metabolism within cells .

O-phospho-L-serine shares structural similarities with other phosphorylated amino acids. Below is a comparison with some similar compounds:

CompoundStructureUnique Features
L-SerineC₃H₇N₁O₃Non-phosphorylated form; precursor for D-serine
PhosphoserineC₃H₉N₁O₅PCan exist in both L- and D-forms; involved in signaling
D-SerineC₃H₇N₁O₃Active form for NMDA receptor activation
PhosphatidylserineC₂₁H₃₈N₁O₈PA key component of cell membranes; involved in apoptosis

O-phospho-L-serine's uniqueness lies in its specific role as an intermediate in both amino acid metabolism and neurotransmitter synthesis. Its phosphorylated nature allows it to participate actively in signaling pathways that are not accessible to non-phosphorylated amino acids.

Physical Description

Solid

XLogP3

-5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

185.00892397 g/mol

Monoisotopic Mass

185.00892397 g/mol

Heavy Atom Count

11

Melting Point

170 - 171 °C

UNII

VI4F0K069V

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 41 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

407-41-0

Wikipedia

Phosphoserine

Dates

Modify: 2023-08-15

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